An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid (CAS: 913835-80-0)
An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid (CAS: 913835-80-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and its primary application in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Specifications
2-Bromo-6-fluorophenylboronic acid is a halogenated arylboronic acid that serves as a versatile synthetic intermediate. Its dual-halogenated structure offers unique reactivity and allows for the fine-tuning of electronic effects in target molecules.
Table 1: Chemical and Physical Properties of 2-Bromo-6-fluorophenylboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 913835-80-0 | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| IUPAC Name | (2-Bromo-6-fluorophenyl)boronic acid | |
| Synonyms | 2-Bromo-6-fluorobenzeneboronic acid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 138-145 °C | N/A |
| Boiling Point | 324.4 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.75 g/cm³ (Predicted) | N/A |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Safety and Handling
Proper handling of 2-Bromo-6-fluorophenylboronic acid is crucial to ensure laboratory safety. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Table 2: Safety and Precautionary Information
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P305, P338, P351 | |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | N/A |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | N/A |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | N/A |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | N/A |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | N/A |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Bromo-6-fluorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] The presence of both bromine and fluorine substituents provides synthetic flexibility, allowing for selective transformations and modulation of the electronic properties of the resulting products.[2]
The general mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium(0) species.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
While specific reaction conditions should be optimized for each substrate pairing, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is provided below. This protocol is based on established methods for similar fluorinated boronic acids.
Materials:
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Aryl halide (1.0 eq)
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2-Bromo-6-fluorophenylboronic acid (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
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Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried reaction vessel, add the aryl halide, 2-Bromo-6-fluorophenylboronic acid, palladium catalyst, and base.
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Evacuate and backfill the vessel with an inert gas (repeat 3 times).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Boronic acids themselves are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[3] 2-Bromo-6-fluorophenylboronic acid, with its dual halogenation, is a valuable building block for creating novel pharmaceutical compounds. The bromine atom can be retained in the final product or used for further synthetic transformations, providing a point for diversification in lead optimization.[2]
Conclusion
2-Bromo-6-fluorophenylboronic acid is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by its fluorine and bromine substituents, makes it a valuable tool for the synthesis of complex organic molecules, including novel drug candidates. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic strategies.
References
- 1. CAS 913835-80-0 | 2-Bromo-6-fluorophenylboronic acid - Synblock [synblock.com]
- 2. leapchem.com [leapchem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
